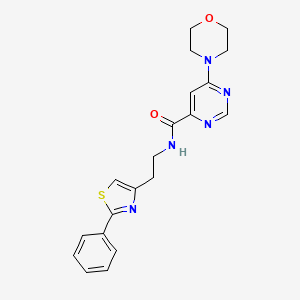

6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-morpholin-4-yl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S/c26-19(17-12-18(23-14-22-17)25-8-10-27-11-9-25)21-7-6-16-13-28-20(24-16)15-4-2-1-3-5-15/h1-5,12-14H,6-11H2,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMVIZMZSOPLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide involves multiple steps. One common method includes the reaction of 2-phenylthiazole with ethyl bromoacetate to form an intermediate, which is then reacted with morpholine and pyrimidine-4-carboxamide under specific conditions . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the morpholino or thiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects.

Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

These results indicate that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Properties

In addition to its anticancer activity, the compound has shown potential anti-inflammatory effects. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

Inflammatory Marker Production

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These findings suggest that the compound could be beneficial in treating inflammatory diseases by inhibiting key inflammatory mediators .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Derivatives of pyrimidine have been reported to show efficacy against various bacterial strains, suggesting a broad spectrum of activity.

Antimicrobial Efficacy Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 62.5 µg/mL |

The antimicrobial activity indicates that this compound may serve as a lead for developing new antibiotics, particularly against resistant strains .

Case Studies and Research Findings

-

Case Study on Tumor Growth Inhibition :

- In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

- Safety and Toxicity Assessment :

- Mechanistic Studies :

Mechanism of Action

The mechanism of action of 6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil share structural similarities with MPTC and exhibit similar pharmacological activities.

Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and benzothiazole also share structural features with MPTC and have diverse biological activities.

Uniqueness

This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.

Biological Activity

The compound 6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide is a member of a class of thiazole-containing compounds that have garnered attention for their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound through a detailed examination of its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary biological activity of this compound is its role as an inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is crucial for RNA polymerase II transcription and is implicated in the regulation of several oncogenes. The inhibition of CDK9 leads to reduced expression levels of anti-apoptotic proteins such as Mcl-1, ultimately triggering apoptosis in various cancer cell lines .

Structure-Activity Relationship (SAR)

Research indicates that the structural components of the compound significantly influence its biological potency. The presence of a thiazole moiety, particularly at the 4-position, enhances its interaction with CDK9. Variations in substituents on the pyrimidine and thiazole rings can lead to substantial differences in activity; for instance, electron-withdrawing groups at specific positions have been shown to improve potency against cancer cell lines .

Summary of Biological Activities

The compound has demonstrated various biological activities, including:

- Antitumor Activity : It exhibits significant cytotoxic effects against multiple human cancer cell lines, with IC50 values often in the nanomolar range.

- Inhibition of Apoptosis : By targeting CDK9, it reduces levels of Mcl-1, promoting apoptosis in cancer cells.

- Potential Antifungal Properties : Some derivatives have shown antifungal activity, although this is less characterized compared to its anticancer properties .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Insights

Case Study 1: CDK9 Inhibition in Cancer Therapy

A study demonstrated that this compound effectively inhibited CDK9-mediated transcription in human leukemia cells. The compound was found to induce apoptosis through the downregulation of Mcl-1, leading to enhanced sensitivity to conventional chemotherapeutics .

Case Study 2: Structure Optimization for Enhanced Activity

Research focused on modifying the pyrimidine core led to the discovery that certain substitutions could enhance selectivity and potency against CDK9. For instance, compounds with halogen substitutions at specific positions exhibited improved binding affinity and reduced off-target effects .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. A critical step is introducing the morpholino group via nucleophilic substitution or condensation. For example, morpholine can react with intermediates under reflux in ethanol with formaldehyde to form morpholine-containing derivatives . Another approach involves coupling pyrimidine precursors with thiazole-containing ethylamine derivatives using acylation or amidation reactions, as seen in analogous compounds . Optimizing reaction conditions (e.g., solvent polarity, temperature) is crucial for yield improvement.

Q. How is the compound structurally characterized to confirm its identity and purity?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing morpholino, pyrimidine, and thiazole moieties.

- X-ray Crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds) and dihedral angles between aromatic rings, as demonstrated in related pyrimidine derivatives .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) by detecting trace impurities .

Q. What biological targets are hypothesized for this compound based on structural analogs?

- Methodological Answer : The compound’s pyrimidine-thiazole scaffold resembles kinase inhibitors (e.g., Src/Abl kinases) . Hypothesis-driven approaches include:

- Kinase Assays : Screen against recombinant kinases using ATP-competitive binding assays.

- Cellular Proliferation Studies : Evaluate inhibition in cancer cell lines (e.g., MCF-7, HeLa) with IC determination.

- Molecular Docking : Predict binding affinities to kinase active sites using computational models .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

- Methodological Answer :

- Core Modifications : Vary substituents on the pyrimidine (e.g., methyl, trifluoromethyl) and thiazole (e.g., phenyl, halogenated aryl) groups to assess potency changes .

- Morpholino Replacement : Substitute morpholino with piperazine or azetidine to study steric/electronic effects on solubility and target engagement .

- In Vivo Pharmacokinetics : Measure oral bioavailability and metabolic stability in rodent models to prioritize analogs with favorable ADME profiles.

Q. How to address contradictions in solubility data across different solvent systems?

- Methodological Answer :

- Solvent Screening : Test solubility in polar (e.g., DMSO, water) and non-polar (e.g., chloroform) solvents. Note that morpholino groups enhance water solubility, while aryl thiazoles may reduce it .

- Co-solvent Systems : Use PEG-400 or cyclodextrins to improve aqueous solubility for in vitro assays.

- Crystallography : Analyze crystal packing (e.g., hydrogen-bonding networks) to explain discrepancies, as demonstrated in polymorphic pyrimidine derivatives .

Q. What methods validate target engagement in cellular assays while minimizing off-target effects?

- Methodological Answer :

- Chemical Proteomics : Use immobilized compound pull-down assays coupled with mass spectrometry to identify bound proteins .

- CRISPR-Cas9 Knockout Models : Validate specificity by comparing activity in wild-type vs. kinase-deficient cell lines.

- Dose-Response Profiling : Confirm that phenotypic effects (e.g., apoptosis) correlate with kinase inhibition at nanomolar concentrations .

Data Contradiction Analysis

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Metabolite Identification : Use LC-MS to detect active/inactive metabolites in plasma or liver microsomes.

- Plasma Protein Binding Assays : Measure free drug concentration to adjust for binding-related efficacy loss.

- Tissue Distribution Studies : Quantify compound levels in target organs (e.g., tumors) via radiolabeled analogs .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.